molecular formula C8H8ClNO2 B1219211 2-(4-Chlorophenoxy)acetamide CAS No. 3598-10-5

2-(4-Chlorophenoxy)acetamide

Cat. No.: B1219211
CAS No.: 3598-10-5
M. Wt: 185.61 g/mol
InChI Key: RHLHDNNWVXMDAF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)acetamide is a substituted acetamide derivative featuring a chlorophenoxy group at the para position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and antimicrobial agents. Its structure combines a phenoxy group with a chloro substituent, enhancing its binding affinity to biological targets such as enzymes and receptors. For instance, it is a key scaffold in selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a therapeutic target for prostate cancer . The compound’s synthesis typically involves coupling reactions between 4-chlorophenol and chloroacetamide derivatives under basic conditions, as demonstrated in the preparation of N-phenyl-2,2-di(4-chlorophenoxy)acetamide with optimized yields of 75% under specific conditions (80°C, 4 hours) . Analytical characterization via 1H/13C NMR, LCMS, and HPLC ensures structural integrity and purity .

Properties

CAS No.

3598-10-5

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C8H8ClNO2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11)

InChI Key

RHLHDNNWVXMDAF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCC(=O)N)Cl

Canonical SMILES

C1=CC(=CC=C1OCC(=O)N)Cl

Other CAS No.

3598-10-5

Synonyms

4-chlorophenoxyacetamide
p-chlorophenoxyacetamide

Origin of Product

United States

Comparison with Similar Compounds

17β-HSD3 Inhibitors

2-(4-Chlorophenoxy)acetamide derivatives exhibit nanomolar potency against 17β-HSD3. For example:

Compound ID Structure Modifications IC50 (nM) Selectivity (vs. 17β-HSD2) Reference
Compound 30 (1) N-Acetylpiperidin-4-ylamino benzyl group 76 >80% selectivity
Compound 31 (S-enantiomer) C-Allyl substitution (S-configuration) 370 Selective
Compound 26 (racemic) C-Allyl substitution (racemic) 520 Selective

Key findings:

  • Stereochemistry matters : The S-enantiomer of compound 26 (compound 32) shows 1.4-fold higher activity than the racemic mixture, emphasizing the role of chiral centers in binding .
  • Substituent effects : Piperidine-containing derivatives (e.g., compound 30) achieve lower IC50 values (~76 nM) due to enhanced hydrophobic interactions with the enzyme’s active site .

ATF4 Pathway Inhibitors

Azetidine derivatives of this compound, such as ISRIB-A3 and ISRIB-A5, demonstrate activity in modulating the ATF4 pathway, which is implicated in cancer and neurodegenerative diseases. These compounds feature dimeric structures with chlorophenoxyacetamide moieties linked via butyl or cyclobutyl spacers, enhancing their ability to cross cellular membranes .

Antimicrobial and Antiviral Analogues

6-Aminoquinazolinone Derivatives

In HCV NS5B inhibition, derivatives like 7b and 7e (Table 2) show enhanced activity compared to non-chlorinated analogues:

Compound ID Substituents Melting Point (°C) Purity (HPLC-UV) Reference
7a p-Tolyloxy 220 >95%
7b 4-Chlorophenoxy 262 >95%
7e 4-Chlorophenoxy + m-Tolyl 255 >95%

Key findings:

  • Chlorine enhances stability: The 4-chlorophenoxy group in 7b and 7e increases melting points (255–262°C vs. 206°C for 7d), suggesting improved crystallinity and thermal stability .

Oxadiazole-Based Antibacterial Agents

N-Substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides exhibit broad-spectrum antibacterial activity. For example:

Compound ID Substituent MIC against S. aureus (µg/mL) Cytotoxicity (IC50, µM) Reference
7o 3,4-Dimethylphenyl 2.5 >100
Ciprofloxacin 1.0 N/A

Key findings:

  • Combined pharmacophores: The integration of chlorophenoxy and oxadiazole moieties in 7o enhances antibacterial potency while maintaining low cytotoxicity .

LogP and Solubility

Compound logP logSw (Solubility) Hydrogen Bond Donors Reference
This compound 1.629 -2.386 1
ISRIB-A3 2.1* -3.2* 2
N-(2-Chloro-4-nitrophenyl)-deriv. 3.1 -4.5 2

*Estimated from structural analogs.

  • Lipophilicity trends : Nitro- and acetyl-substituted derivatives (e.g., compound 21) show higher logP values, reducing aqueous solubility but improving membrane permeability .

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